molecular formula C19H31NO3 B14641080 Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- CAS No. 53961-09-4

Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-

Cat. No.: B14641080
CAS No.: 53961-09-4
M. Wt: 321.5 g/mol
InChI Key: DRQFDXJEIZUPFZ-UHFFFAOYSA-N
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Description

Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- is a heterocyclic compound that features a fused ring system combining cyclopentane and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- typically involves a multistep process. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) in the compound, which can form coordinate bonds with the metal surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- is unique due to its specific combination of cyclopentane and oxazine rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

53961-09-4

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

3-dodecyl-6,7-dihydro-5H-cyclopenta[e][1,3]oxazine-2,4-dione

InChI

InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-18(21)16-13-12-14-17(16)23-19(20)22/h2-15H2,1H3

InChI Key

DRQFDXJEIZUPFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=C(CCC2)OC1=O

Origin of Product

United States

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